Potassium N-methylalaninate

描述

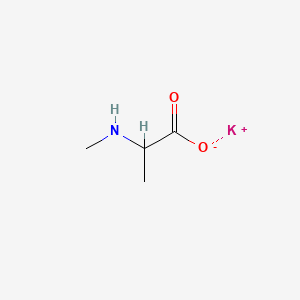

Potassium N-methylalaninate (C₄H₈NO₂K) is the potassium salt of N-methylalanine, a non-proteinogenic α-amino acid derivative. Structurally, it consists of a propanoic acid backbone with a methyl group attached to the amino nitrogen.

属性

CAS 编号 |

29782-73-8 |

|---|---|

分子式 |

C4H8KNO2 |

分子量 |

141.21 g/mol |

IUPAC 名称 |

potassium (2S)-2-(methylamino)propanoate |

InChI |

InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |

InChI 键 |

KMHJVMTZJOJIHA-DFWYDOINSA-M |

规范 SMILES |

CC(C(=O)[O-])NC.[K+] |

产品来源 |

United States |

准备方法

合成路线及反应条件: 甲基丙氨酸钾的合成通常涉及甲基丙氨酸与氢氧化钾的反应。该反应在水性介质中进行,其中甲基丙氨酸溶解在水中,然后逐渐加入氢氧化钾。然后将混合物在室温下搅拌,直到反应完成,从而形成甲基丙氨酸钾。

工业生产方法: 甲基丙氨酸钾的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保高产率和纯度。反应条件,如温度、pH 值和浓度,得到精心控制,以优化生产过程。

化学反应分析

反应类型: 甲基丙氨酸钾会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成相应的氧化物。

还原: 它可以在特定条件下被还原,得到还原形式。

取代: 甲基丙氨酸钾可以参与取代反应,其中钾离子被其他阳离子取代。

常用试剂和条件:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 各种金属盐,如氯化钠或氯化钙。

主要生成产物: 这些反应产生的主要产物取决于所用试剂和条件。例如,氧化可能会产生甲基丙氨酸氧化物,而还原可以产生甲基丙氨酸衍生物。

科学研究应用

甲基丙氨酸钾在科学研究中有着广泛的应用,包括:

化学: 用作有机合成的试剂和各种化学反应的催化剂。

生物学: 研究其在代谢途径和酶相互作用中的潜在作用。

医学: 研究其潜在的治疗效果,以及作为药物制剂的成分。

工业: 用于生产特种化学品,以及作为各种工业过程中的添加剂。

作用机制

甲基丙氨酸钾的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以作为酶的底物,影响代谢过程。它还可以与细胞受体相互作用,调节信号转导途径并影响细胞功能。

类似化合物:

甲基甘氨酸钾: 另一种氨基酸衍生物的钾盐。

甲基缬氨酸钾: 一种类似的化合物,但具有不同的氨基酸骨架。

甲基丝氨酸钾: 一种在氨基酸结构中具有羟基的化合物。

比较: 甲基丙氨酸钾因其特定的氨基酸衍生物甲基丙氨酸而独一无二。这赋予它与其他类似化合物相比不同的特性和反应性。例如,甲基丙氨酸中甲基的存在会影响其溶解度、稳定性和与其他分子的相互作用,使其适合在研究和工业中特定应用。

相似化合物的比较

Key Properties :

- Molecular Formula: C₄H₈NO₂K

- Molecular Weight : 141.22 g/mol (estimated from N-methylalanine data)

- IUPAC Name: Potassium (2S)-2-(methylamino)propanoate

- CAS Registry: Not explicitly listed in the provided evidence, but structurally related to N-methylalanine (CAS 3913-67-5) .

Comparison with Structurally Similar Compounds

N-Methylalanine and Its Derivatives

N-Methylalanine (C₄H₉NO₂) serves as the parent compound. Unlike its potassium salt, it lacks the ionic character necessary for enhanced solubility in polar solvents. Comparative studies highlight:

Potassium N,N-Dimethyl-β-Alaninate

Ethyl N-Methylalaninate (Compound 71)

- Structure : Ethyl ester of N-methylalanine.

- Synthesis : Produced via nucleophilic substitution using ethyl 2-bromopropionate and amine precursors (50% yield) .

- Function : Demonstrated GABA uptake inhibition in vitro, suggesting neurological applications. Hydrolyzes readily to the free acid under acidic conditions .

Benzyl N-Methylalaninate (Compound 72)

Methyl N-(Methoxyacetyl)-N-(2,6-Xylyl)-D-Alaninate

- Structure : Complex alaninate ester with methoxyacetyl and xylyl substituents.

- Applications: Used in agrochemical research as a non-proteinogenic amino acid derivative. Highlights the versatility of alanine backbones in designing targeted bioactive molecules .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency: Potassium salts of amino acids are typically synthesized via neutralization of the free acid with potassium hydroxide. This method avoids the need for complex protecting groups required in ester synthesis (e.g., ethyl or benzyl derivatives) .

- Biological Activity : Ethyl and benzyl esters of N-methylalanine show promise in GABA-related pathways, but their potassium salt counterpart remains understudied. Molecular dynamics simulations suggest that ionic derivatives may exhibit improved binding to transporter proteins due to charge interactions .

- Safety: N-Methylalanine derivatives are generally non-hazardous, but potassium salts may require handling precautions due to their alkaline nature .

生物活性

Potassium N-methylalaninate is a derivative of alanine, where the nitrogen atom is methylated. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and effects on biological systems.

This compound can be synthesized through multiple methods, including reductive amination processes involving α-keto acids. For instance, a study demonstrated the one-step production of N-methylated amino acids from methylamine and α-keto acids using engineered strains of Corynebacterium glutamicum . The chemical structure enhances its lipophilicity compared to its non-methylated counterpart, which may influence its biological interactions.

Case Studies

Case Study 1: Microbial Production

A study focused on the microbial production of this compound demonstrated that specific genetic modifications in C. glutamicum could enhance yield and reduce by-product formation. The engineered strain produced 10.5 g/L of N-methylalanine within 72 hours under optimized conditions . This case highlights the compound's potential for biotechnological applications.

Case Study 2: Pharmacological Screening

In pharmacological contexts, derivatives like this compound have been screened for their activity against various biological targets. Although specific data on this compound is sparse, related compounds have shown promise in modulating neurotransmitter systems and influencing metabolic pathways.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。